molecular formula C14H13BrN2O2 B11083532 N-(5-bromopyridin-2-yl)-2-methoxy-3-methylbenzamide

N-(5-bromopyridin-2-yl)-2-methoxy-3-methylbenzamide

Cat. No.: B11083532
M. Wt: 321.17 g/mol
InChI Key: CCYLITGFKVAETE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-2-methoxy-3-methylbenzamide typically involves the reaction of 5-bromopyridine-2-amine with 2-methoxy-3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-2-methoxy-3-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-2-methoxy-3-methylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with various enzymes and receptors, modulating their activities. The methoxy-methylbenzamide structure can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromopyridin-2-yl)-2-methoxy-3-methylbenzamide is unique due to its specific combination of a bromopyridine moiety and a methoxy-methylbenzamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential as a building block for more complex molecules further highlight its uniqueness .

Properties

Molecular Formula

C14H13BrN2O2

Molecular Weight

321.17 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C14H13BrN2O2/c1-9-4-3-5-11(13(9)19-2)14(18)17-12-7-6-10(15)8-16-12/h3-8H,1-2H3,(H,16,17,18)

InChI Key

CCYLITGFKVAETE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=NC=C(C=C2)Br)OC

Origin of Product

United States

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